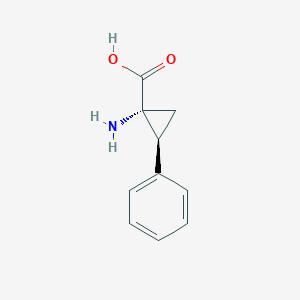![molecular formula C13H21N3O4 B13510047 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl-protected amino group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl-protected amino group: This step involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Attachment of the acetic acid moiety: This can be done through alkylation reactions where the pyrazole ring is reacted with haloacetic acids or their derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents can be used.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl halides in the presence of a base can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols .
Aplicaciones Científicas De Investigación
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the active amino group, which can then interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but lacks the dimethyl substitution on the pyrazole ring.
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
The unique combination of the tert-butoxycarbonyl-protected amino group, the dimethyl-substituted pyrazole ring, and the acetic acid moiety makes 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid a versatile compound in organic synthesis and medicinal chemistry. Its structure allows for various chemical modifications and interactions with biological targets, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C13H21N3O4 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
2-[3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-10(6-14-12(19)20-13(3,4)5)9(2)16(15-8)7-11(17)18/h6-7H2,1-5H3,(H,14,19)(H,17,18) |
Clave InChI |
WDGSFUCZXYFJEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC(=O)O)C)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




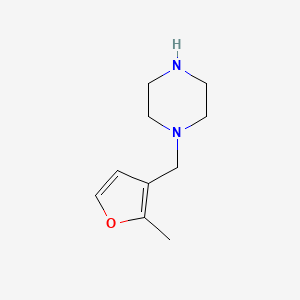
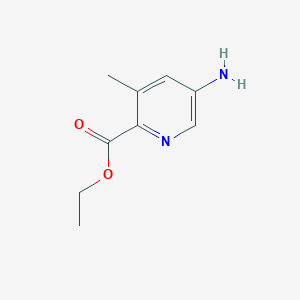
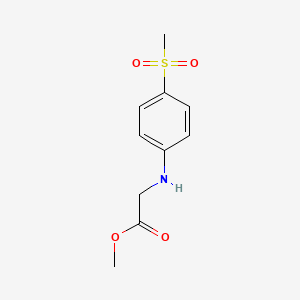
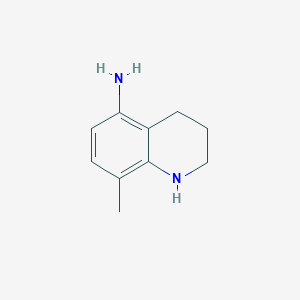

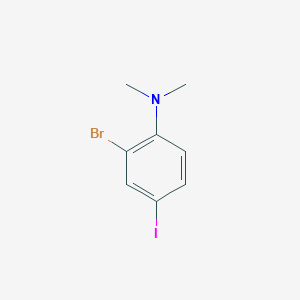
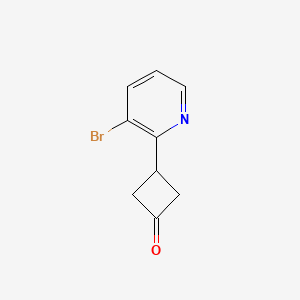
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)

![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
